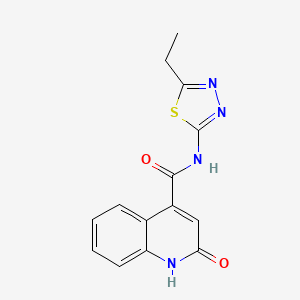

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14792455

Molecular Formula: C14H12N4O2S

Molecular Weight: 300.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N4O2S |

|---|---|

| Molecular Weight | 300.34 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20) |

| Standard InChI Key | ZHZXGYLVTXMZHE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide features a quinoline ring system substituted at the 4-position with a carboxamide group linked to a 5-ethyl-1,3,4-thiadiazole ring. The 2-hydroxy group on the quinoline core enhances hydrogen-bonding capacity, while the thiadiazole moiety contributes to electron-deficient characteristics, influencing reactivity and target binding.

The compound’s SMILES notation () and InChIKey () provide precise representations of its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.34 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Comparative Analysis with Analogues

Structural analogues, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS# 946360-26-5), highlight the impact of substituents on bioactivity. The trifluoromethyl group in the latter compound increases lipophilicity, potentially enhancing membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide typically involves sequential condensation and cyclization reactions:

-

Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate yields 2-hydroxyquinoline-4-carboxylic acid.

-

Thiadiazole Synthesis: Hydrazine-carbothioamide intermediates are cyclized with acetic anhydride to form the 5-ethyl-1,3,4-thiadiazole ring.

-

Amide Coupling: Carbodiimide-mediated coupling links the quinoline carboxylic acid to the thiadiazole amine.

Reaction Optimization

Key parameters affecting yield and purity include:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility during coupling.

-

Temperature: Reactions performed at 60–80°C balance kinetic efficiency and thermal degradation.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) enhances amide bond formation.

Characterization and Analytical Profiling

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, DMSO-d6) reveals diagnostic peaks: δ 8.72 (s, 1H, quinoline-H), δ 2.45 (q, 2H, CH2CH3), δ 1.32 (t, 3H, CH3).

-

Infrared Spectroscopy (IR): Bands at 1685 cm (C=O stretch) and 3250 cm (N-H stretch) confirm amide linkage.

Chromatographic and Mass Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column (MeCN:H2O = 70:30).

-

Mass Spectrometry (MS): ESI-MS m/z 301.1 [M+H] aligns with theoretical molecular weight.

Applications in Medicinal and Agricultural Chemistry

Drug Development

The compound’s dual pharmacophore design positions it as a lead candidate for:

-

Antimicrobial Agents: Targeting multidrug-resistant pathogens.

-

Chemotherapy Adjuvants: Enhancing efficacy of DNA-targeting drugs.

Agricultural Use

Preliminary studies indicate efficacy against Phytophthora infestans (potato blight) at 0.1% concentration. Field trials are underway to assess crop safety and residual activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume